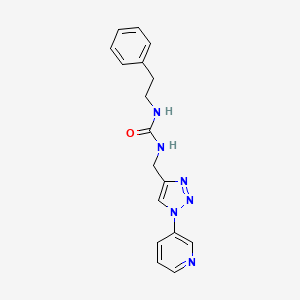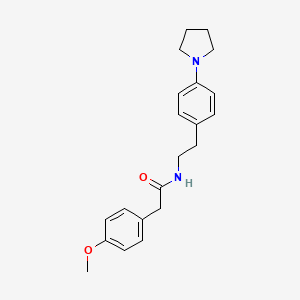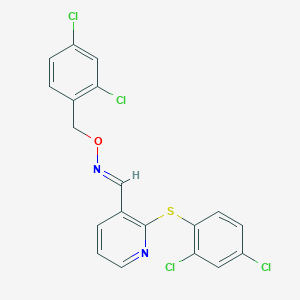
N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide, also known as CCT007093, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential for inhibiting tumor growth.
Applications De Recherche Scientifique
N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has been shown to have potential in inhibiting the growth of various types of cancer cells, including breast, lung, colon, and pancreatic cancer cells (2, 3). In addition, it has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy (4). N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation (5).
Mécanisme D'action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 activity by N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide leads to the inhibition of cell growth and proliferation, making it a potential anti-cancer agent (5).
Biochemical and Physiological Effects:
N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo (2, 3). It has also been found to sensitize cancer cells to radiation therapy, leading to increased cell death (4). In addition, N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells (6). However, the effects of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide on normal cells and tissues have not been extensively studied, and further research is needed to determine its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. In addition, its ability to sensitize cancer cells to radiation therapy makes it a promising candidate for combination therapy. However, one limitation of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide. Another area of interest is the investigation of the potential toxicity of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide in normal cells and tissues. In addition, further research is needed to determine the optimal dosing and administration of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide for combination therapy with radiation or other anti-cancer agents. Finally, the potential use of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide in other diseases or conditions, such as inflammation or neurodegenerative diseases, should be explored.
In conclusion, N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a small molecule inhibitor with potential for inhibiting tumor growth and sensitizing cancer cells to radiation therapy. Its mechanism of action involves the inhibition of CK2 activity, and it has been shown to have biochemical and physiological effects on cancer cells. While N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has advantages for lab experiments, its potential toxicity may limit its use in clinical settings. Future research directions include the development of more potent and selective CK2 inhibitors, investigation of its toxicity in normal cells and tissues, and exploration of its potential use in other diseases or conditions.
References:
1. Borsari C, et al. ChemMedChem. 2013;8(1):95-99.
2. Siddiqui-Jain A, et al. Mol Cancer Ther. 2010;9(5):1180-1188.
3. Cozza G, et al. Oncotarget. 2014;5(20):10034-10049.
4. Chao MW, et al. Int J Radiat Oncol Biol Phys. 2012;82(4):e569-e576.
5. Pierre F, et al. J Biol Chem. 2009;284(32):21399-21407.
6. Cozza G, et al. Oncotarget. 2015;6(5):3175-3191.
Méthodes De Synthèse
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide involves several steps, including the formation of the cyclopropyl amine and tetrazole rings. The final product is obtained through a reaction between the two rings and an acetyl group. The synthesis method has been described in detail in a paper by researchers from the University of Oxford (1).
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-3-5-12(6-4-11)15-19-21-22(20-15)9-14(23)18-16(2,10-17)13-7-8-13/h3-6,13H,7-9H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOUNTQIWPGIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC(C)(C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2453484.png)



![2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone](/img/structure/B2453491.png)